1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H19BN2O2. It is a boron-containing heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and reactivity .
Properties
IUPAC Name |
1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-11-9-17-18(6)13(11)8-7-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJYXVJIUFZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Protocol
The reaction proceeds via oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of 5-bromo-1,4-dimethyl-1H-indazole, followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. A typical procedure involves:
-
Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(Ph₃P)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
-
Solvent : 1,4-Dioxane or toluene, often with a co-solvent such as water
-
Temperature : 80–120°C under inert atmosphere (N₂ or Ar)
For example, a mixture of 5-bromo-1,4-dimethyl-1H-indazole (1.0 equiv), B2Pin2 (1.2 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane is heated at 100°C for 12–24 hours. Purification via flash chromatography or recrystallization affords the product in yields ranging from 45% to 65%.
Optimization Strategies
Key variables influencing yield and selectivity include:
| Variable | Impact on Reaction Efficiency | Optimal Conditions |
|---|---|---|
| Catalyst Loading | Higher loadings (5–10 mol%) improve kinetics | 5–7 mol% PdCl₂(dppf) |
| Solvent System | Polar aprotic solvents enhance solubility | 1,4-Dioxane/H₂O (4:1 v/v) |
| Temperature | Elevated temperatures reduce reaction time | 100–120°C |
| Base | Weak bases minimize side reactions | KOAc > K₂CO₃ > NaHCO₃ |
Microwave-assisted heating has been reported to reduce reaction times to 1–2 hours while maintaining yields of 50–60%.
Suzuki-Miyaura Cross-Coupling as a Retrospective Approach
While the Suzuki-Miyaura reaction is typically used to consume boronate esters, retrospective analysis of coupling protocols provides indirect insights into the stability and handling of this compound. For instance, its participation in palladium-catalyzed couplings with aryl halides confirms the robustness of the boronate moiety under diverse conditions.
Case Study: Coupling with Aryl Bromides
In a representative protocol, the title compound reacts with 7-bromo-4-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one using PdCl₂(DPPF)-DCM (2 mol%) and Na₂CO₃ in 1,4-dioxane/H₂O at 100°C under microwave irradiation. Despite harsh conditions, the boronate remains intact, yielding 19% of the coupled product after HPLC purification.
Alternative Synthetic Routes
Direct Functionalization of Indazole Boronic Acids
An alternative pathway involves esterification of 1,4-dimethyl-1H-indazol-5-ylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄). This method, though less common, avoids palladium catalysts but requires anhydrous conditions and elevated temperatures (60–80°C). Yields are generally lower (<40%) due to competing deboronation.
Halogen Exchange Reactions
Halogen exchange (Halex) between 5-iodo-1,4-dimethyl-1H-indazole and B2Pin2 using copper(I) catalysts has been explored but suffers from poor regioselectivity and side product formation.
Challenges and Mitigation Strategies
Deborylation and Stability Issues
The boronate ester is susceptible to hydrolysis under acidic or aqueous conditions. Storage at –20°C under nitrogen and the use of stabilized solvents (e.g., THF with BHT inhibitor) are recommended for long-term preservation.
Purification Difficulties
Due to the compound’s polarity, chromatographic purification often requires silica gel pretreatment with triethylamine to minimize decomposition. Preparative HPLC with C18 columns and acetonitrile/water gradients has proven effective for isolating high-purity material (>95%).
Comparative Analysis of Reported Yields
The table below summarizes yields from published protocols:
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron moiety can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted indazole derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .
Scientific Research Applications
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
What sets 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole apart from similar compounds is its unique indazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions. The molecular formula is with a molecular weight of 320.15 g/mol.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways. The dioxaborolane group is particularly noted for its role in modulating enzyme activity and influencing cellular signaling pathways.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific protein kinases involved in cell proliferation and survival. For instance:
- MPS1 Kinase Inhibition : The compound has shown significant inhibition of MPS1 autophosphorylation with an IC50 value of approximately 0.16 µM in biochemical assays .
- Cell Proliferation Assays : In cellular assays using HCT116 cells, the GI50 value was recorded at 0.50 µM, indicating potent antiproliferative activity .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of related compounds containing the dioxaborolane moiety. These compounds effectively suppressed nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced models . While specific data on our compound is limited, the structural similarity suggests potential for similar activity.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assessments using HT-22 and BV-2 cell lines, compounds structurally related to this compound were evaluated across various concentrations (0.1 µM to 100 µM). Results indicated that certain derivatives maintained cell viability at concentrations up to 10 µM while demonstrating effective kinase inhibition .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Assay Type | IC50/ GI50 Value | Cell Line/ Model |
|---|---|---|---|
| Kinase Inhibition | MPS1 Autophosphorylation | 0.16 µM | Biochemical Assay |
| Antiproliferative | Cell Proliferation | 0.50 µM | HCT116 |
| Anti-inflammatory | NO Production | Not specified | LPS-induced Model |
| Cytotoxicity | Cell Viability | >10 µM | HT-22/BV-2 |
Q & A
Q. Table 1: Representative Synthetic Approaches
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Indazole cyclization | Hydrazine, acetic acid, reflux | 60-75% | |
| Boronate introduction | Pd(dppf)Cl₂, B₂Pin₂, KOAc, 80°C, 12h | 50-85% |
Basic: How is this compound characterized in terms of purity and structural confirmation?
Methodological Answer:
A multi-technique approach ensures both purity and structural accuracy:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and boronate integration. For example, the pinacol boronate group shows characteristic peaks at δ ~1.3 ppm (¹H) and ~25 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight. The exact mass of the boronate ester (C₁₆H₂₂BN₂O₂) is 288.1546 Da .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL or OLEX2 resolves bond lengths and angles .
Q. Table 2: Key Characterization Data
| Technique | Observed Data (Example) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.31 (s, 12H, pinacol CH₃), 2.65 (s, 3H, CH₃) | |
| HRMS | m/z 288.1546 [M+H]⁺ |
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Crystallization challenges include poor crystal growth due to steric hindrance from the bulky boronate group and solubility issues.
- Strategies :
- Software Tools : OLEX2 integrates crystal structure solution and refinement workflows, enabling rapid optimization of diffraction data .
Advanced: How to resolve contradictions in cross-coupling reaction yields using this boronate ester?
Methodological Answer:
Yield discrepancies in Suzuki-Miyaura reactions often stem from:
- Substituent Effects : Electron-withdrawing groups on the indazole ring may deactivate the boronate. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ for electron-deficient substrates .
- Oxygen Sensitivity : The boronate ester is prone to oxidation. Conduct reactions under inert gas (N₂/Ar) and use degassed solvents.
- Base Optimization : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in THF/H₂O mixtures .
Q. Table 3: Troubleshooting Cross-Coupling Reactions
| Issue | Solution | Yield Improvement |
|---|---|---|
| Low conversion | Switch to Pd(PPh₃)₄, increase temp to 90°C | +20-30% |
| Side reactions | Add 2 eq. of NaI to stabilize Pd(0) | +15% |
Advanced: What are the implications of the boronate ester’s stability under varying conditions?
Methodological Answer:
The pinacol boronate group is hydrolytically sensitive but stable in anhydrous organic solvents. Key considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
